molecular formula C7H12N2O3 B8464215 3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol

3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol

Cat. No.: B8464215
M. Wt: 172.18 g/mol
InChI Key: HAEFSDYTEHFGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol typically involves the reaction of 3-methoxypropylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(3-methoxypropyl)-1,2,4-Oxadiazole-5-methanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

[3-(3-methoxypropyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C7H12N2O3/c1-11-4-2-3-6-8-7(5-10)12-9-6/h10H,2-5H2,1H3

InChI Key

HAEFSDYTEHFGBG-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=NOC(=N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In analogy to the procedure described for example D26 methyl 3-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxylate (990 mg) and sodium borohydride (386 mg) in MeOH yield the title compound as an oil.
Name
methyl 3-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxylate
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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